molecular formula C17H15ClO B2391529 1-(3-Chloroprop-1-yn-1-yl)-4-phenethoxybenzene CAS No. 1184146-34-6

1-(3-Chloroprop-1-yn-1-yl)-4-phenethoxybenzene

Cat. No.: B2391529
CAS No.: 1184146-34-6
M. Wt: 270.76
InChI Key: BBEHVAKVPLAMQW-UHFFFAOYSA-N
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Description

1-(3-Chloroprop-1-yn-1-yl)-4-phenethoxybenzene is a chemical compound with a unique structure that combines a chlorinated alkyne with a phenethoxybenzene moiety

Preparation Methods

The synthesis of 1-(3-Chloroprop-1-yn-1-yl)-4-phenethoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroprop-1-yne and 4-phenethoxybenzene.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Catalysts: Palladium catalysts are commonly used to facilitate the coupling reaction between the alkyne and the benzene derivative.

    Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1-(3-Chloroprop-1-yn-1-yl)-4-phenethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.

    Addition: The alkyne group can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihalides or haloalkenes.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).

Scientific Research Applications

1-(3-Chloroprop-1-yn-1-yl)-4-phenethoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-1-yn-1-yl)-4-phenethoxybenzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

1-(3-Chloroprop-1-yn-1-yl)-4-phenethoxybenzene can be compared with similar compounds to highlight its uniqueness:

    1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a phenethoxy group, which may alter its reactivity and applications.

    1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene:

    1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene: The fluorine atom in this compound can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(3-chloroprop-1-ynyl)-4-(2-phenylethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c18-13-4-7-16-8-10-17(11-9-16)19-14-12-15-5-2-1-3-6-15/h1-3,5-6,8-11H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEHVAKVPLAMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184146-34-6
Record name 1-(3-chloroprop-1-yn-1-yl)-4-phenethoxybenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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